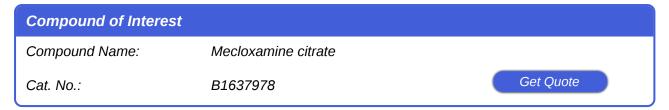


Unraveling the Molecular Architecture of Mecloxamine Citrate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive elucidation of the chemical structure of **Mecloxamine citrate**, a compound of interest for its anticholinergic properties. This document delves into its molecular characteristics, offers a detailed overview of its mechanism of action, and presents standardized, albeit illustrative, experimental protocols for its structural characterization.

Chemical Identity and Physicochemical Properties

Mecloxamine citrate is the citrate salt of Mecloxamine, an anticholinergic agent. The presence of the citrate salt improves the solubility and stability of the parent compound.

Table 1: Chemical Identifiers of Mecloxamine Citrate



Identifier	Value	
IUPAC Name	2-(1-(4-chlorophenyl)-1-phenylethoxy)-N,N-dimethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid	
CAS Number	56050-03-4	
Molecular Formula	C25H32CINO8	
Molecular Weight	509.98 g/mol	
SMILES String	CC(CN(C)C)OC(C) (c1ccc(Cl)cc1)c2ccccc2.C(C(=O)O)C(CC(=O)O) (C(=O)O)O	
InChI Key	NWXYYVAVFTZHND-UHFFFAOYSA-N	

Table 2: Physicochemical Data of Mecloxamine Citrate

Property	Value (Predicted/Typical)	
Melting Point	120-124 °C	
Solubility	Soluble in water	
рКа	~9.0 (for the tertiary amine)	
LogP	~3.5 (for the free base)	

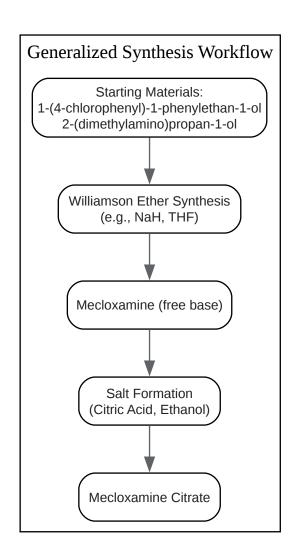
Note: Some of the physicochemical data presented are predicted or are typical values for structurally related compounds due to the limited availability of specific experimental data for **Mecloxamine citrate** in public literature.

Synthesis Pathway

While specific, detailed synthesis protocols for **Mecloxamine citrate** are not readily available in the public domain, a plausible synthetic route can be inferred from the structure of the Mecloxamine base. The synthesis would likely involve a multi-step process culminating in the



formation of the ether linkage and subsequent salt formation with citric acid. A generalized workflow is presented below.



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A generalized synthetic workflow for **Mecloxamine citrate**.

Structural Elucidation: Experimental Protocols

The definitive structure of **Mecloxamine citrate** would be established through a combination of spectroscopic techniques. The following are detailed, generalized protocols for the key analytical methods that would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Objective: To determine the carbon-hydrogen framework of the Mecloxamine and citrate moieties.

Instrumentation: 500 MHz NMR Spectrometer

Sample Preparation:

- Weigh approximately 10-20 mg of Mecloxamine citrate and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSOd₆)).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Protocol:

- Acquire a one-dimensional proton NMR spectrum.
- Typical parameters: 16 scans, relaxation delay of 2 seconds, spectral width of 16 ppm.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons.

¹³C NMR Protocol:

- Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.
- Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
- Process the data similarly to the ¹H NMR spectrum.

Table 3: Hypothetical ¹H NMR Data for **Mecloxamine Citrate** in D₂O



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.2-7.5	m	9H	Aromatic protons
4.1	m	1H	-O-CH-
2.8	m	2H	-CH ₂ -N-
2.7	S	6H	-N(CH3)2
2.5-2.6	m	4H	Citrate -CH ₂ -
1.8	S	3H	-C(CH ₃)-
1.2	d	3H	-CH(CH₃)-

Note: This is a hypothetical dataset based on the known structure. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Mecloxamine.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

Sample Preparation:

 Prepare a dilute solution of Mecloxamine citrate (approximately 1 μg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

Protocol:

- Infuse the sample solution into the ESI source at a flow rate of 5-10 μ L/min.
- Acquire the mass spectrum in positive ion mode.
- The expected [M+H]⁺ ion for the Mecloxamine free base (C₁₉H₂₄ClNO) would be observed at m/z 318.1573.

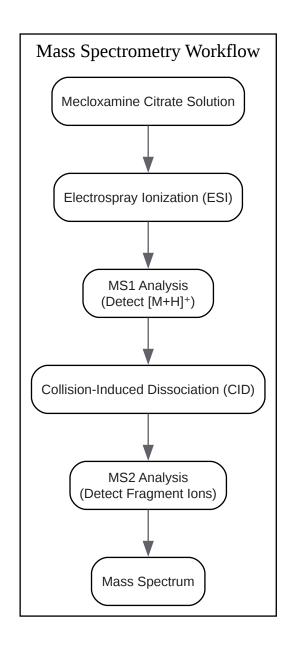




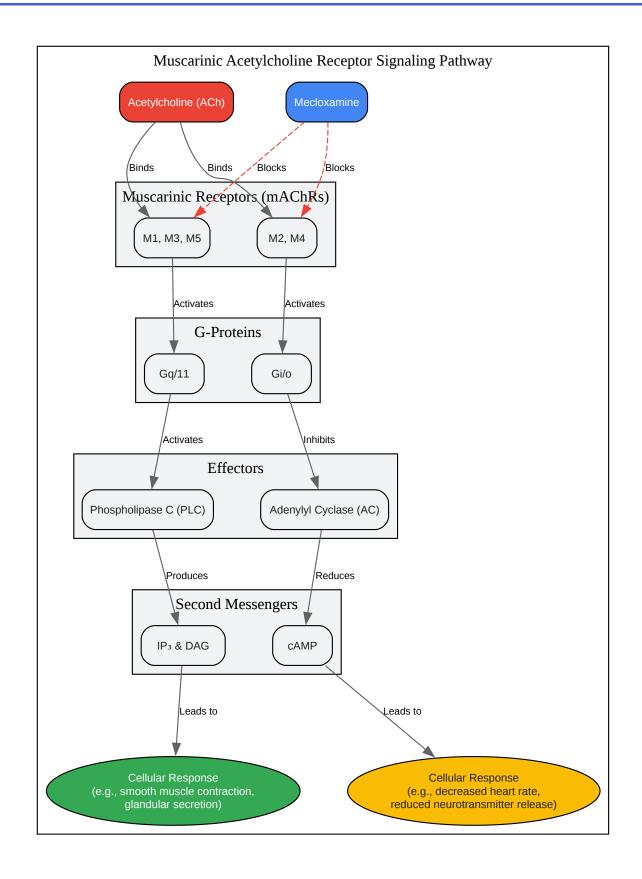


• Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.









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